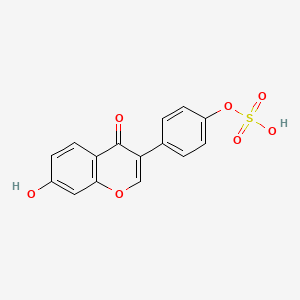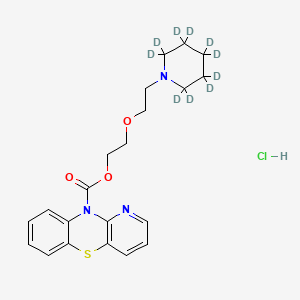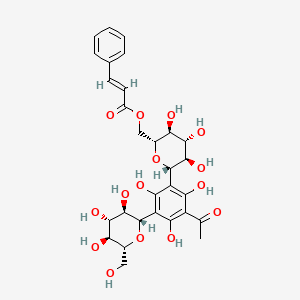
Leptabiside C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leptabiside C is a natural product extensively employed in pharmaceutical research, particularly for studying inflammation. It is known for its remarkable efficiency in investigating various inflammatory diseases, such as arthritis and inflammatory bowel disease . The molecular formula of this compound is C29H34O15, and it has a molecular weight of 622.58 g/mol.
Preparation Methods
Leptabiside C is typically isolated from natural sources, although specific synthetic routes and industrial production methods are not well-documented in the literature. The compound is often prepared in research laboratories for experimental purposes. For in vivo studies, this compound can be dissolved in dimethyl sulfoxide (DMSO) and further diluted with polyethylene glycol (PEG300), Tween 80, and distilled water to achieve the desired concentration .
Chemical Reactions Analysis
Leptabiside C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction mechanisms are not extensively documented.
Reduction: Reduction reactions involving this compound are less common but can occur under appropriate conditions.
Substitution: The compound can participate in substitution reactions, particularly involving its hydroxyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Leptabiside C has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying various chemical reactions and mechanisms.
Biology: this compound is employed in biological studies to investigate its effects on cellular processes and pathways.
Medicine: The compound is extensively studied for its anti-inflammatory properties and potential therapeutic applications in treating inflammatory diseases.
Mechanism of Action
The mechanism by which Leptabiside C exerts its effects involves its interaction with specific molecular targets and pathways. The compound is known to modulate inflammatory pathways, although the exact molecular targets are not fully elucidated. It is believed to interact with various enzymes and receptors involved in the inflammatory response, thereby reducing inflammation and associated symptoms.
Comparison with Similar Compounds
Leptabiside C can be compared with other similar compounds, such as:
- Leptabiside A
- Leptabiside B
- Leptabiside D
These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique in its potent anti-inflammatory properties, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C29H34O15 |
|---|---|
Molecular Weight |
622.6 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6S)-6-[3-acetyl-2,4,6-trihydroxy-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C29H34O15/c1-11(31)16-21(35)17(28-26(40)24(38)19(33)13(9-30)43-28)23(37)18(22(16)36)29-27(41)25(39)20(34)14(44-29)10-42-15(32)8-7-12-5-3-2-4-6-12/h2-8,13-14,19-20,24-30,33-41H,9-10H2,1H3/b8-7+/t13-,14-,19-,20-,24+,25+,26-,27-,28+,29+/m1/s1 |
InChI Key |
FUAIIEXBTCVGEO-SKCNKXEMSA-N |
Isomeric SMILES |
CC(=O)C1=C(C(=C(C(=C1O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC=CC=C3)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
CC(=O)C1=C(C(=C(C(=C1O)C2C(C(C(C(O2)COC(=O)C=CC3=CC=CC=C3)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2RS)-2-Benzyloxy-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate](/img/structure/B13434796.png)

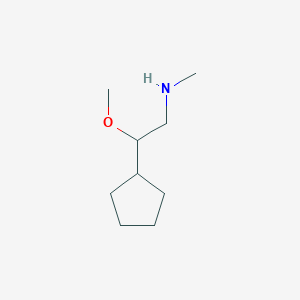
![Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate](/img/structure/B13434818.png)
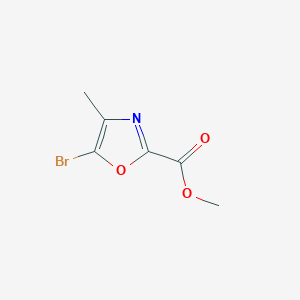


![2,7-Dibromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B13434852.png)

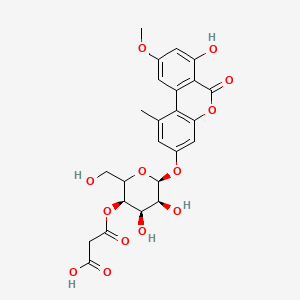
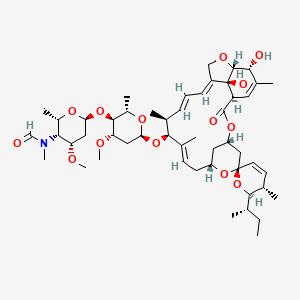
![2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethyl Ester 2-Chloro-acetic Acid](/img/structure/B13434871.png)
